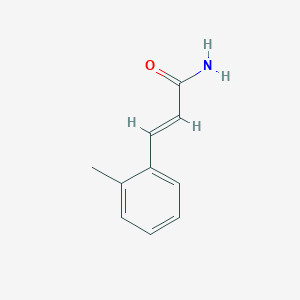

3-(2-methylphenyl)prop-2-enamide

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: U 77863 fue originalmente aislado de una cerveza de fermentación de Streptomyces griseoluteus. La síntesis de U 77863 implica la reacción de ácido o-metil cinámico con amoníaco o una amina en condiciones específicas para formar el enlace amida .

Métodos de Producción Industrial: La producción industrial de U 77863 se puede lograr a través de procesos de fermentación a gran escala utilizando Streptomyces griseoluteus. El caldo de fermentación se somete entonces a procesos de extracción y purificación para aislar el compuesto deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones: U 77863 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo amida en una amina.

Sustitución: El anillo aromático de U 77863 puede sufrir reacciones de sustitución electrófila

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución electrófila suelen implicar reactivos como bromo o cloro en condiciones ácidas

Productos Principales Formados:

Oxidación: Formación de ácido o-metil cinámico.

Reducción: Formación de o-metil cinanamina.

Sustitución: Formación de derivados halogenados de U 77863

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-(2-methylphenyl)prop-2-enamide has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of prop-2-enamides, including this compound, exhibit significant antimicrobial properties. This makes them candidates for developing new antibiotics or treatments for infections.

- Anti-inflammatory Properties : Similar compounds have been explored for their anti-inflammatory effects, suggesting that this compound may also possess this activity.

- Drug Development : The compound's structural features suggest potential relevance in drug discovery, particularly as a lead compound for synthesizing more complex drugs targeting various diseases .

Biological Research

In biological studies, this compound has been investigated for its interactions with specific molecular targets:

- Enzyme Inhibition : Investigations into its binding affinity with enzymes and receptors could provide insights into its pharmacological profile. For example, studies on similar enamides have shown reversible inhibition of monoamine oxidase B (MAO-B), which is relevant in neurodegenerative disease research .

- Mechanism of Action : The mechanism by which this compound exerts its effects is under investigation. Understanding its interactions at the molecular level is crucial for elucidating its potential therapeutic roles.

Industrial Applications

Beyond pharmaceuticals, this compound finds utility in various industrial applications:

- Material Science : The compound can be utilized in developing materials with specific properties, such as polymers or coatings that require enhanced chemical stability or reactivity .

Case Studies and Research Findings

Several studies highlight the applications of this compound and its derivatives:

Mecanismo De Acción

U 77863 ejerce sus efectos inhibiendo la invasión y metástasis de las células cancerosas. Lo hace interfiriendo con el proceso de extravasación de las células tumorales, que es el movimiento de las células fuera de los vasos sanguíneos hacia los tejidos circundantes. Esta inhibición se logra sin afectar las tasas de crecimiento o el potencial clonogénico de las células cancerosas .

Compuestos Similares:

Cinnanamida: Ligeramente menos potente que U 77863 en la inhibición de la invasión de células tumorales.

Compuestos de Cadena Lateral de Acrilamida: También exhiben propiedades anti-invasivas, pero son menos efectivas en comparación con U 77863.

Análogos de Ácido Cinámico: No inhiben la invasión de células tumorales en dosis comparables

Singularidad: U 77863 destaca por sus efectos anti-invasivos y anti-metastásicos específicos, que no se observan comúnmente en otros compuestos cinamoílicos. Esto lo convierte en un candidato prometedor para desarrollar nuevas terapias contra el cáncer .

Comparación Con Compuestos Similares

Cinnanamide: Slightly less potent than U 77863 in inhibiting tumor cell invasion.

Acrylamide Side-Chain Compounds: Also exhibit anti-invasive properties but are less effective compared to U 77863.

Cinnamic Acid Analogs: Do not inhibit tumor cell invasion at comparable doses

Uniqueness: U 77863 stands out due to its specific anti-invasive and anti-metastatic effects, which are not commonly observed in other cinnamoyl compounds. This makes it a promising candidate for developing new cancer therapies .

Actividad Biológica

The compound's structure can be illustrated as follows:

Table 1: Structural Characteristics of 3-(2-methylphenyl)prop-2-enamide

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 175.23 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research on similar compounds indicates that derivatives of prop-2-enamides exhibit significant antimicrobial properties. For instance, various N-arylcinnamamides have shown effective activity against bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis. In one study, several synthesized compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and isoniazid .

Case Study : A related compound, (2E)-N-(3-methylphenyl)-3-phenylprop-2-enamide, exhibited MIC values of 33.71 µM against Bipolaris sorokiniana, indicating potential antifungal properties . This suggests that this compound could possess similar antimicrobial efficacy due to its structural characteristics.

Antioxidant Activity

The antioxidant potential of compounds in the same class has been noted in various studies. For example, certain derivatives have demonstrated significant glutathione peroxidase-like activity, which is crucial for combating oxidative stress in biological systems . Although direct studies on this compound are lacking, its structural features may confer similar antioxidant properties.

Structure-Activity Relationship (SAR)

The unique ortho substitution pattern of the phenyl ring in this compound is hypothesized to influence both its chemical reactivity and biological interactions compared to other similar compounds. Research on related amides has identified several structure-activity relationships that highlight how variations in substituents can lead to differing biological activities .

Table 2: Comparison of Biological Activities of Related Compounds

| Compound Name | Biological Activity | MIC (µM) |

|---|---|---|

| (2E)-N-(3-fluorophenyl)-3-phenylprop-2-enamide | Antibacterial | 16.58 |

| (2E)-N-(3-methylphenyl)-3-phenylprop-2-enamide | Antifungal | 33.71 |

| (2E)-N-(4-bromophenyl)-3-phenylprop-2-enamide | Antitubercular | 27.38 |

Potential Applications

Given the promising biological activities exhibited by structurally similar compounds, this compound may find applications in:

- Pharmaceutical Development : As a lead compound for synthesizing new antimicrobial agents.

- Antioxidant Formulations : Due to potential antioxidant properties.

- Research : Further studies could elucidate its mechanism of action and therapeutic effects.

Propiedades

Número CAS |

146669-23-0 |

|---|---|

Fórmula molecular |

C10H11NO |

Peso molecular |

161.20 g/mol |

Nombre IUPAC |

(E)-3-(2-methylphenyl)prop-2-enamide |

InChI |

InChI=1S/C10H11NO/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3,(H2,11,12)/b7-6+ |

Clave InChI |

GLJWZMYXVRYLPB-VOTSOKGWSA-N |

SMILES |

CC1=CC=CC=C1C=CC(=O)N |

SMILES isomérico |

CC1=CC=CC=C1/C=C/C(=O)N |

SMILES canónico |

CC1=CC=CC=C1C=CC(=O)N |

Sinónimos |

trans-3-(2'-methylphenyl)-2-propene-1-carboxamide U 77863 U-77863 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.